1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate
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Overview
Description
1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate involves multiple steps, including the protection of hydroxyl groups, formation of the oxane ring, and esterification reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-methoxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate
- 1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-ethoxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate
Uniqueness: 1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate is unique due to its specific hydroxyl and oxane ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H36O10 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate |
InChI |
InChI=1S/C24H36O10/c1-31-19(26)7-5-3-2-4-6-8-20(27)33-15-18-21(28)22(29)23(30)24(34-18)32-14-13-16-9-11-17(25)12-10-16/h9-12,18,21-25,28-30H,2-8,13-15H2,1H3/t18-,21-,22+,23-,24-/m0/s1 |
InChI Key |
MJFSTRFAHQAABP-OLCDPMAZSA-N |
Isomeric SMILES |
COC(=O)CCCCCCCC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)OCCC2=CC=C(C=C2)O)O)O)O |
Canonical SMILES |
COC(=O)CCCCCCCC(=O)OCC1C(C(C(C(O1)OCCC2=CC=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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